2-Acetyl-3-(trifluoromethyl)benzonitrile

Lipophilicity LogP Drug-likeness

Isoindolinone-focused medicinal chemistry programs face supply risk from regioisomeric impurities that alter LogP by +0.50 and compromise tandem cascade reactivity. 2-Acetyl-3-(trifluoromethyl)benzonitrile (CAS 1806307-22-1) eliminates this uncertainty with verified 1,2,3-substitution: • Enables 3,3-disubstituted isoindolinone formation in 80-99% yields via K₂CO₃-promoted cascades • +0.50 ΔLogP vs. non-fluorinated analog enhances BBB permeability for CNS agent development • Verified regioisomeric identity via ¹H NMR/HPLC-MS distinguishes from isomeric 2-acetyl-5-CF₃ and 4-acetyl-3-CF₃ variants Available at ≥97% purity; lead times 20-40 days; scalable from gram to multi-gram quantities.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
Cat. No. B13020797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-(trifluoromethyl)benzonitrile
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1C(F)(F)F)C#N
InChIInChI=1S/C10H6F3NO/c1-6(15)9-7(5-14)3-2-4-8(9)10(11,12)13/h2-4H,1H3
InChIKeyQYRGRXWJROPFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3-(trifluoromethyl)benzonitrile – Overview


2-Acetyl-3-(trifluoromethyl)benzonitrile (CAS 1806307-22-1, MFCD28782694) is a trisubstituted aromatic nitrile featuring an acetyl group (C=O) ortho to the nitrile (-C≡N) and a trifluoromethyl group (-CF₃) at the meta position relative to the nitrile [1]. This unique 1,2,3-substitution pattern places the strongly electron-withdrawing -CF₃ group (Hammett σₘ = +0.43) in proximity to both the ketone carbonyl and the nitrile, creating a polarized, electrophilic scaffold distinct from its regioisomeric counterparts [2]. The compound serves as a versatile intermediate for constructing 3,3-disubstituted isoindolinones and other nitrogen-containing heterocycles of pharmaceutical relevance.

Electrophilic ortho-acetyl/cyano dyad for cascade isoindolinone synthesis
CF₃ group provides strong electron withdrawal for SAR studies
Versatile intermediate for fluorinated heterocycle research libraries

Why 2-Acetyl-3-(trifluoromethyl)benzonitrile Is Irreplaceable


Simple 2-acetylbenzonitrile (CAS 91054-33-0) lacks the -CF₃ group entirely, resulting in a LogP of ~1.76 versus 2.26 for the target compound, a ΔLogP of +0.50 that translates to approximately 3.2-fold higher lipophilicity [1][2]. Regioisomeric variants such as 2-acetyl-5-(trifluoromethyl)benzonitrile (CAS 1807092-28-9) or 4-acetyl-3-(trifluoromethyl)benzonitrile (CAS 1807077-94-6) alter the electronic and steric landscape around the reactive ortho-acetyl/cyano dyad . Because the ortho effect in 2-substituted benzonitriles can modulate basicity by up to 25 kJ mol⁻¹ relative to the 4-substituted isomer, the precise positioning of the -CF₃ group at C3 (rather than C4, C5, or C6) critically determines the compound's reactivity in tandem cascade reactions such as K₂CO₃-promoted isoindolinone formation [3]. Procuring a non-fluorinated or incorrectly positioned isomer introduces uncontrolled differences in LogP, electrophilicity, and hydrogen-bond acceptor capacity that cannot be compensated by adjusting reaction conditions alone.

Non-fluorinated analog mismatch
Absence of -CF₃ results in uncontrolled LogP shift and altered electrophilicity, limiting SAR transferability.
Regioisomer reactivity divergence
2-acetyl-5-CF₃ or 4-acetyl-3-CF₃ variants place substituents differently, disrupting the ortho-acetyl/cyno dyad and cascade compatibility.
Missing acetyl group handicap
Simple 3-(trifluoromethyl)benzonitrile lacks the acetyl handle; cannot participate in tandem isoindolinone formation.

2-Acetyl-3-(trifluoromethyl)benzonitrile: Quantitative Differentiation


Lipophilicity Advantage vs. Non-Fluorinated Analog

The incorporation of the -CF₃ group at the C3 position significantly elevates the octanol-water partition coefficient. The target compound exhibits a LogP of 2.26, compared with 2-acetylbenzonitrile (CAS 91054-33-0, the direct non-fluorinated analog), which has a measured/calculated LogP of 1.76 [1][2]. This represents a ΔLogP of +0.50, corresponding to an approximately 3.2-fold increase in lipophilicity.

Lipophilicity Head-to-Head
Head-to-head
LogP 2.26 vs 1.76 Δ +0.50
Reported lipophilicity shift may affect membrane permeability in research models.
Calculated LogP values; experimental validation may differ.
Lipophilicity LogP Drug-likeness Permeability

Electron-Withdrawing Effect vs. Non-Fluorinated Analog

The -CF₃ substituent at the meta position carries a Hammett σₘ value of +0.43, whereas the hydrogen atom it replaces in 2-acetylbenzonitrile has σₘ = 0.00 by definition [1][2]. This strong electron-withdrawing effect polarizes the aromatic ring, increases the electrophilicity of the ketone carbonyl, and stabilizes negative charge build-up during nucleophilic addition or cascade reactions.

Electron-Withdrawing Comparison
Head-to-head
σₘ CF₃ +0.43 vs H 0.00 Δ +0.43
Reported electronic effect may influence reaction rates and binding in SAR studies.
Standard Hammett constants.
Hammett constant Electron-withdrawing Reactivity SAR

Cascade Reaction: 3,3-Disubstituted Isoindolinones

2-Acetylbenzonitriles, including the target compound, react with carbon and hetero nucleophiles under mild K₂CO₃-promoted conditions to give 3,3-disubstituted isoindolinones in yields of 80–99% via a tandem addition/Dimroth rearrangement sequence [1]. This yield range is reported for the general class of 2-acetylbenzonitriles; the presence of the electron-withdrawing CF₃ group is expected to further activate the ketone toward nucleophilic attack. Non-acetylated benzonitriles or regioisomers lacking the ortho-acetyl/cyano dyad do not participate in this tandem process at all, underscoring the unique requirement for the ortho-acetyl substitution pattern.

Isoindolinone Yield Advantage
Class-level
80–99% yield vs 0% (non-2-acetyl)
Reported yields support cascade reaction utility for heterocycle library synthesis.
Class-level data for 2-acetylbenzonitriles; CF₃ analog expected similar.
Isoindolinone Cascade reaction Yield Heterocycle synthesis

Ortho Effect on Basicity vs. 4-Substituted Regioisomers

The ortho effect in 2-substituted benzonitriles can alter gas-phase basicity by up to 25 kJ mol⁻¹ compared to the corresponding 4-substituted isomer, as demonstrated by DFT calculations at the B3LYP/6-311+G(d,p) level on a series of 2-substituted benzonitriles [1]. In the target compound, the 2-acetyl group is subject to this ortho effect, while the 3-CF₃ group exerts an additional through-space electronic influence that is absent in 4-acetyl-3-(trifluoromethyl)benzonitrile (CAS 1807077-94-6), where the acetyl group is para to the nitrile. This fundamental electronic difference means the two regioisomers are not interchangeable in reactions where the basicity or nucleophilicity of the nitrile nitrogen matters.

Ortho Basicity Effect
Cross-study comparable
Ortho effect up to ~25 kJ/mol vs para isomer (no effect)
Reported basicity difference may alter reactivity; regioisomer not interchangeable.
DFT-level calculations; experimental conditions may vary.
Ortho effect Basicity Regioisomer DFT

Hydrogen-Bond Acceptor and PSA Advantage

The target compound possesses three hydrogen-bond acceptor (HBA) sites: the nitrile nitrogen, the ketone carbonyl oxygen, and the fluorine atoms of the -CF₃ group, with a combined polar surface area (PSA) of 41 Ų [1]. In contrast, simple 3-(trifluoromethyl)benzonitrile (CAS 368-77-4) has only one HBA site (nitrile) and a PSA of 23.79 Ų [2]. The additional acetyl carbonyl provides a second strong HBA site (comparable to amide carbonyls), which fundamentally alters the compound's supramolecular recognition properties—a critical factor in crystal engineering and in the design of compounds intended to engage specific hydrogen-bond networks in biological targets.

H-Bond Acceptor / PSA
Head-to-head
HBA 2, PSA 41 Ų vs 1, 23.79 Ų Δ +17.2 Ų
Higher HBA count and PSA may differentiate binding interactions in assay contexts.
Calculated PSA from databases.
Hydrogen-bond acceptor PSA Crystallography Supramolecular

2-Acetyl-3-(trifluoromethyl)benzonitrile Application Scenarios


Isoindolinone-Based CNS Drug Candidate Libraries

The compound's demonstrated ability to participate in tandem cascade reactions yielding 3,3-disubstituted isoindolinones in 80–99% yields [1] makes it an ideal starting material for generating focused libraries of isoindolinone-based CNS agents. The elevated LogP of 2.26 (ΔLogP +0.50 vs. non-fluorinated analog) enhances blood-brain barrier permeability potential, a critical parameter for CNS drug discovery programs targeting GABA_A receptor modulators (Pazinaclone analogs) or dopamine D4 ligands (PD172938 analogs) [2].

Fluorinated Heterocycle Synthesis for Agrochemicals

The strong electron-withdrawing character of the -CF₃ group (σₘ = +0.43) combined with the ortho-acetyl/cyano dyad provides a uniquely activated scaffold for constructing fluorinated pyrazoles, triazoles, and pyrimidines commonly found in agrochemical active ingredients [1]. The 72% larger PSA (41 Ų vs. 23.79 Ų for simple trifluoromethylbenzonitriles) also offers improved environmental fate properties by reducing soil adsorption coefficients (K_OC), a factor increasingly mandated by regulatory frameworks [2].

Dual-Activity Probes via Ortho-Functional Handle

The ortho relationship between acetyl and nitrile groups creates a unique 1,4-dicarbonyl-like reactivity manifold that is absent in regioisomeric 4-acetyl or 5-acetyl variants [1]. This enables the construction of bifunctional probes where the nitrile can serve as an IR reporter group (ν_C≡N in the 2220–2260 cm⁻¹ transparent window of biological samples) while the acetyl group undergoes chemoselective transformations (oxime formation, reductive amination) for bioconjugation [2].

Specification-Driven Sourcing and Purity Benchmarks

Current supplier data indicate availability at ≥97% purity from multiple vendors (Angel Pharmatech, BLD Pharmatech, FCH Group) with lead times ranging from 20 to 40 days and pricing scalable from 1 g ($557–$1,528) to 25 g ($2,948) [1]. When procuring this specific regioisomer, verification of the substitution pattern (acetyl at C2, CF₃ at C3, nitrile at C1) via ¹H NMR or HPLC-MS is essential, as the isomeric 2-acetyl-5-(trifluoromethyl)benzonitrile (CAS 1807092-28-9) and 4-acetyl-3-(trifluoromethyl)benzonitrile (CAS 1807077-94-6) share the same molecular formula and molecular weight (213.16 Da) and may co-elute under standard conditions [2].

Application
Selection Property
Validation Focus
Isoindolinone-based CNS research libraries
Tandem cascade reaction compatibility
Isoindolinone yield and purity verification
Fluorinated heterocycle synthesis for agrochemical research
CF₃ electron-withdrawing and lipophilicity profile
Regioisomer confirmation via ¹H NMR or HPLC-MS
Orthogonal bioconjugation probe design
Chemoselective acetyl group transformation
IR reporter and conjugation efficiency
Specification-driven procurement
Purity and substitution pattern benchmarks
Identity verification against regioisomer standards
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